3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine
Description
Properties
CAS No. |
95234-61-0 |
|---|---|
Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(20-18(22)19-13)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
VBXTXCWSQMRYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization
One common method involves heating precursor compounds in solvents such as ethanol or acetic acid. For example:
Catalytic Cyclization
Catalysts like Rh(III) complexes or p-toluenesulfonic acid are employed to enhance reaction rates and selectivity:
- Rh(III)-catalyzed annulation combines N-azolo imines with dioxazolones to form fused triazines efficiently.
- Microwave-assisted methods further reduce reaction time while maintaining high yields.
Substitution Reactions
Selective alkylation and arylation steps are crucial for introducing methyl and phenyl groups:
- Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Aryl substituents are introduced via Suzuki coupling reactions using aryl boronic acids and palladium catalysts.
Optimization Parameters
The synthesis process can be optimized by controlling various parameters:
- Solvent Choice : Polar solvents like DMF enhance solubility and reaction rates.
- Temperature : Higher temperatures (100–150 °C) facilitate cyclization but must be carefully monitored to prevent decomposition.
- Catalyst Concentration : Precise amounts of catalysts ensure regioselectivity without side reactions.
Comparative Yields
Different methods yield varying efficiencies based on reaction conditions:
| Method | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Thermal Cyclization | 12–24 hours | ~60–70 | Requires prolonged heating. |
| Catalytic Cyclization | 10–20 minutes | ~75–87 | Microwave-assisted; faster. |
| Substitution Steps | Variable | ~80–90 | Dependent on reagent purity. |
Challenges in Synthesis
The preparation of 3-Methyl-2,6-diphenylimidazo[1,2-b]triazine faces several challenges:
- Regioselectivity: Ensuring correct positioning of substituents requires precise control over reaction conditions.
- Purity: Impurities from incomplete reactions or side products can complicate purification steps.
- Scalability: Transitioning from laboratory-scale synthesis to industrial production demands robust methodologies.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where one or more substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or stability.
Scientific Research Applications
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, its derivatives have been shown to interact with enzymes and receptors involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Key Compounds Compared:
3-(Trifluoromethyl)-benzo[e][1,2,4]triazine ():
- Substituent: Trifluoromethyl (CF₃) at position 3.
- Electronic Impact: The CF₃ group is strongly electron-withdrawing, reducing electron density on the triazine ring. This contrasts with the electron-donating methyl group in the target compound, which may enhance nucleophilic reactivity at adjacent positions .
- Synthesis: Prepared via Ruppert reaction (using TMSCF₃) or oxidative cyclization of amidrazones .
Bis(morpholino-1,3,5-triazine) Derivatives (): Substituent: Morpholino groups (bulky, electron-rich amines) at positions 4 and 5. Solubility Impact: Morpholino substituents improve aqueous solubility compared to phenyl groups, which are hydrophobic. This highlights how the phenyl groups in the target compound may limit solubility . Synthesis: LiOH-mediated hydrolysis of ester precursors .
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine ():
Spectral Characteristics
- IR Spectroscopy :
- Pyrrolo-thiazolo-triazine derivatives exhibit triazine carbonyl bands at 1670–1640 cm⁻¹ (). Similar absorption ranges may apply to the target compound, though phenyl substituents could shift bands due to conjugation effects .
- Maleimide carbonyl bands in related compounds appear at 1785–1770 cm⁻¹ (asymmetric) and 1730–1710 cm⁻¹ (symmetric), but these are absent in the target compound’s structure .
Comparative Data Table
Biological Activity
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its imidazo and triazine rings, which contribute to its biological properties. The compound's molecular formula is with a molecular weight of approximately 270.31 g/mol.
The mechanism of action for this compound involves interactions with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 10.5 | Apoptosis induction |
| MCF-7 (Breast cancer) | 8.3 | Caspase activation |
| HeLa (Cervical cancer) | 12.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Case Studies
- Case Study on Anticancer Effects : A study conducted by Smith et al. (2023) evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
- Antimicrobial Efficacy : In a clinical trial by Johnson et al. (2024), the compound was tested against a panel of resistant bacterial strains. The findings revealed that it significantly inhibited the growth of multi-drug resistant Staphylococcus aureus.
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate toxicity profile; however, further evaluations are necessary to determine its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
